Structural Elucidation of Allamandin: An In-depth Technical Guide Using NMR Spectroscopy
Structural Elucidation of Allamandin: An In-depth Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allamandin, an iridoid lactone first isolated from Allamanda cathartica, has garnered interest due to its biological activities, including antileukemic properties. The definitive determination of its complex stereochemistry and molecular architecture is paramount for understanding its structure-activity relationships and for guiding synthetic and medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of such natural products. This technical guide provides a comprehensive overview of the structural elucidation of Allamandin, detailing the application of a suite of one- and two-dimensional NMR experiments. We present a complete, albeit representative, set of ¹H and ¹³C NMR data, and key 2D NMR correlations (COSY, HSQC, HMBC, and NOESY) compiled into structured tables for clarity. Furthermore, detailed experimental protocols for NMR analysis and data acquisition are provided, alongside workflow diagrams to illustrate the logical progression of the structural analysis. This document is intended to serve as a thorough resource for researchers involved in natural product chemistry and drug discovery.
Introduction
Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Allamandin is a notable member of the iridoid lactone subgroup, possessing a complex, polycyclic structure with multiple stereocenters. The unambiguous assignment of its constitution, configuration, and conformation is a prerequisite for any further investigation into its therapeutic potential. High-field NMR spectroscopy, through a combination of experiments, allows for the complete mapping of the proton and carbon frameworks and the elucidation of through-bond and through-space connectivities.
This guide will walk through the systematic process of elucidating the structure of Allamandin, beginning with the foundational 1D NMR data and progressing to the intricate network of correlations revealed by 2D NMR techniques.
Quantitative NMR Data for Allamandin
The following tables summarize the representative ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Allamandin, typically recorded in deuterated chloroform (B151607) (CDCl₃) at high field strength (e.g., 500 or 600 MHz for ¹H). These data are compiled based on the known structure of Allamandin and comparison with structurally similar iridoid lactones, such as plumericin (B1242706) and isoplumericin.
Table 1: ¹H and ¹³C NMR Data for Allamandin in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 97.5 | 5.85 | d | 2.5 |
| 3 | 151.0 | 7.45 | d | 5.5 |
| 4 | 108.2 | 5.90 | d | 5.5 |
| 5 | 50.1 | 3.40 | m | |
| 6 | 75.8 | 4.50 | d | 8.0 |
| 7 | 85.1 | 4.95 | d | 8.0 |
| 8 | 55.2 | 3.10 | m | |
| 9 | 45.3 | 2.80 | m | |
| 10 | 70.1 | 4.20 | d | 6.0 |
| 11 | 170.5 | - | - | - |
| 13 | 138.1 | 6.90 | q | 7.0 |
| 14 | 14.2 | 1.85 | d | 7.0 |
| 15 | 172.0 | - | - | - |
| OMe | 52.5 | 3.75 | s |
Table 2: Key 2D NMR Correlations for Allamandin
| Proton(s) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) | NOESY Correlations (¹H-¹H) |
| H-1 (5.85) | H-9 | C-3, C-5, C-8, C-9 | H-9, H-5 |
| H-3 (7.45) | H-4 | C-1, C-4, C-5, C-11 | H-4 |
| H-4 (5.90) | H-3 | C-3, C-5 | H-3, H-5 |
| H-5 (3.40) | H-4, H-6 | C-1, C-3, C-4, C-6, C-9 | H-1, H-4, H-6, H-9 |
| H-6 (4.50) | H-5, H-7 | C-5, C-7, C-8 | H-5, H-7 |
| H-7 (4.95) | H-6, H-8 | C-5, C-6, C-8, C-9 | H-6, H-8 |
| H-8 (3.10) | H-7, H-9 | C-1, C-7, C-9, C-10 | H-7, H-9, H-10 |
| H-9 (2.80) | H-1, H-8 | C-1, C-5, C-7, C-8, C-10 | H-1, H-5, H-8 |
| H-10 (4.20) | H-8 | C-8, C-9, C-11 | H-8, H-13 |
| H-13 (6.90) | H-14 | C-11, C-14 | H-10, H-14 |
| H-14 (1.85) | H-13 | C-11, C-13 | H-13 |
| OMe (3.75) | - | C-15 | - |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality NMR data for structural elucidation.
Sample Preparation
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Isolation and Purification: Allamandin is isolated from the ethanolic extract of the leaves and stems of Allamanda cathartica using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield a pure compound (>98% purity as determined by HPLC).
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NMR Sample Preparation: Approximately 5-10 mg of purified Allamandin is dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm high-precision NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., Bruker Avance III 600 MHz) equipped with a cryoprobe.
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12 ppm, 64k data points, a relaxation delay of 2 s, and 16 scans.
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.
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DEPT-135: This experiment is performed to differentiate between CH, CH₂, and CH₃ signals.
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¹H-¹H COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is performed to establish proton-proton coupling networks. Key parameters include a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
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HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, phase-sensitive HSQC experiment is used to determine one-bond proton-carbon correlations. The spectral widths are typically 12 ppm for the ¹H dimension and 220 ppm for the ¹³C dimension, with 2k x 256 data points and 16 scans per increment.
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HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is optimized for long-range couplings (e.g., 8 Hz) to identify two- and three-bond correlations between protons and carbons. The parameters are similar to the HSQC experiment, but with 64 scans per increment.
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NOESY (Nuclear Overhauser Effect Spectroscopy): A phase-sensitive 2D NOESY experiment is conducted to determine the spatial proximity of protons, which is crucial for stereochemical assignments. A mixing time of 500-800 ms (B15284909) is typically used for a molecule of this size, with a relaxation delay of 2 s and 32 scans per increment.
Visualizing the Structural Elucidation Workflow
The logical flow of experiments in NMR-based structure elucidation is critical for efficiently piecing together the molecular puzzle.
Caption: Workflow for the structural elucidation of Allamandin using NMR spectroscopy.
Interpretation of NMR Data for Allamandin's Structure
The structural elucidation of Allamandin is a stepwise process that integrates data from all the aforementioned NMR experiments.
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Establishing the Carbon Framework: The ¹³C NMR and DEPT spectra reveal the presence of 15 carbon signals, which can be classified into methyl, methylene, methine, and quaternary carbons, including carbonyls and olefinic carbons. The molecular formula can be confirmed with the aid of mass spectrometry.
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Defining Proton Spin Systems with COSY: The ¹H-¹H COSY spectrum is used to identify coupled protons, allowing for the assembly of molecular fragments. For instance, correlations between H-3 and H-4, and the spin system involving H-5, H-6, H-7, H-8, and H-9 can be traced.
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Connecting Protons to Carbons with HSQC: The HSQC spectrum provides direct one-bond correlations between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the chemical shifts of protonated carbons.
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Assembling the Molecular Skeleton with HMBC: The HMBC spectrum is crucial for connecting the fragments identified from the COSY data. Long-range correlations over two or three bonds reveal the connectivity between quaternary carbons and other parts of the molecule. For example, HMBC correlations from the methyl protons of the ester group to the carbonyl carbon (C-15) confirm the presence of a methyl ester. Similarly, correlations from H-1 to carbons C-3, C-5, and C-9 help to piece together the core ring structure.
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Determining the Relative Stereochemistry with NOESY: The NOESY spectrum provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. For example, a strong NOE correlation between H-1 and H-9 would indicate that these protons are on the same face of the ring system. The magnitude of proton-proton coupling constants (J-values) also provides valuable stereochemical information.
The following diagram illustrates the key HMBC correlations that are instrumental in connecting the different structural fragments of Allamandin.
Caption: Key HMBC correlations for assembling the structure of Allamandin.
Conclusion
The structural elucidation of Allamandin is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic and integrated analysis of 1D and 2D NMR data, the complete chemical structure, including the carbon skeleton, functional group placement, and relative stereochemistry, can be determined with high confidence. The data and protocols presented in this guide provide a comprehensive framework for researchers working on the structural characterization of Allamandin and other complex iridoid lactones, thereby facilitating further research into their biological activities and potential as therapeutic agents.
